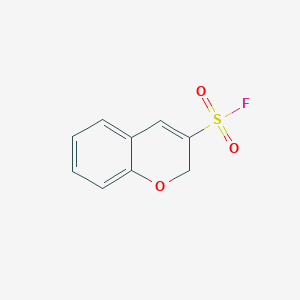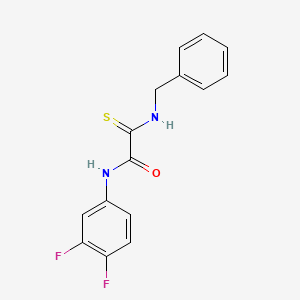![molecular formula C10H11Cl2N3 B2360592 [3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride CAS No. 1431964-16-7](/img/structure/B2360592.png)
[3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride” is a chemical compound that likely contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . Pyrazole is known for its broad range of chemical and biological properties .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Reductive Amination and Synthesis of Derivatives : The compound has been utilized in the synthesis of secondary amines and their derivatives, which are important in the development of pharmaceutical ingredients, dyes, and fine chemicals. This involves the reductive amination of aldehydes and ketones with a metal hydride reagent (Bawa, Ahmad, & Kumar, 2009).
Synthesis of Antimicrobial Agents : Derivatives of the compound have been synthesized and evaluated for their antimicrobial activity, showing effectiveness against various bacterial strains (Mistry, Desai, & Desai, 2016).
Chromatographic Analysis and Resolution : It has been used in the chromatographic resolution of enantiomers in pyrazole phenyl ether herbicides, suitable for determining enantiomeric purities and for preparative resolution (Hamper, Dukesherer, & Moedritzer, 1994).
X-Ray Diffraction and DFT Studies : The compound's derivatives have been analyzed using X-ray diffraction and DFT calculations, particularly for understanding the impact of intramolecular hydrogen bonding on their reactivity (Szlachcic et al., 2020).
Antibacterial and Antifungal Activities : Pyrazole derivatives, including those of the compound , have shown notable antibacterial and antifungal activities in various studies (Bondock, Khalifa, & Fadda, 2011).
Cancer Therapy Research : The compound's derivatives have been investigated for their potential as molecular targeted anticancer drugs (Liu, Xu, & Xiong, 2017).
Molecular Dynamic Studies in Cancer Treatment : Derivatives of this compound have been explored for their potential in treating breast cancer, including computational studies like Graph Theoretical analysis and molecular dynamic studies (Panneerselvam et al., 2022).
Development of Herbicides : The compound has been involved in the synthesis of halosulfuron-methyl, a promising herbicide, through selective chlorination and other chemical reactions (Morimoto, Sato, Susumu, & Takeuchi, 1997).
Crystal Structure and Bioactivity Studies : Studies involving X-ray crystallography have been conducted to understand the structure and bioactive potential of pyrazole derivatives (Titi et al., 2020).
Polymer Modification for Medical Applications : The compound has been used in modifying polyvinyl alcohol/acrylic acid hydrogels, enhancing their antibacterial and antifungal properties for medical applications (Aly & El-Mohdy, 2015).
Propiedades
IUPAC Name |
3-chloro-2-(4-methylpyrazol-1-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.ClH/c1-7-5-13-14(6-7)10-8(11)3-2-4-9(10)12;/h2-6H,12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZQJHCGLMVJMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=C(C=CC=C2Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-chloro-N-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2360513.png)
![[5-Amino-2-(4-chlorophenoxy)phenyl]methanol](/img/structure/B2360514.png)
![(Z)-N-[5-[(4-Chlorophenyl)sulfamoyl]-2-pyrrolidin-1-ylphenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2360515.png)
![8-(3,4-dimethylbenzoyl)-6-(2-fluorobenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2360518.png)
![Ethyl 3-[(chloroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2360520.png)
![2-((3-bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2360523.png)
![3-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzamide](/img/structure/B2360524.png)
![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4'-bipiperidine](/img/structure/B2360527.png)

![3-Fluorosulfonyloxy-5-[3-(methoxymethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2360530.png)

![1-(4-bromophenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2360532.png)
